molecular formula C9H11ClF3N B8228538 2,2,2-Trifluoro-1-M-tolyl-ethylamine hydrochloride

2,2,2-Trifluoro-1-M-tolyl-ethylamine hydrochloride

Cat. No.: B8228538
M. Wt: 225.64 g/mol
InChI Key: MPGXLPGUOPODDW-UHFFFAOYSA-N
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Description

2,2,2-Trifluoro-1-M-tolyl-ethylamine hydrochloride is a fluorinated ethylamine derivative with a meta-tolyl (3-methylphenyl) substituent. These compounds are typically high-purity intermediates used in pharmaceuticals, agrochemicals, and materials science due to their trifluoromethyl group, which enhances metabolic stability and lipophilicity .

Properties

IUPAC Name

2,2,2-trifluoro-1-(3-methylphenyl)ethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F3N.ClH/c1-6-3-2-4-7(5-6)8(13)9(10,11)12;/h2-5,8H,13H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPGXLPGUOPODDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(C(F)(F)F)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClF3N
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.64 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2,2,2-Trifluoro-1-M-tolyl-ethylamine hydrochloride typically involves the reaction of trifluoroethylamine with a tolyl derivative under specific conditions. One common method includes the use of a ruthenium catalyst and trifluoromethylformamide in the presence of pinacolborane. The reaction mixture is stirred at 80°C for 24 hours, followed by purification through column chromatography .

Chemical Reactions Analysis

2,2,2-Trifluoro-1-M-tolyl-ethylamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: It can be reduced using reducing agents like lithium aluminum hydride.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often using reagents like sodium methoxide.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding amines and acids.

Scientific Research Applications

Medicinal Chemistry

Antidepressant and Anxiolytic Properties
Research indicates that compounds with trifluoromethyl groups can exhibit enhanced biological activity. Specifically, 2,2,2-trifluoro-1-m-tolyl-ethylamine hydrochloride has been investigated for its potential as an antidepressant and anxiolytic agent. The trifluoromethyl group may affect the pharmacokinetics and pharmacodynamics of the compound, leading to improved efficacy compared to non-fluorinated analogs .

Case Study: Synthesis and Evaluation
A study conducted by researchers synthesized a series of trifluoromethylated amines, including this compound. The compounds were evaluated for their binding affinity to serotonin receptors. The results showed that the trifluoromethylated derivatives had significantly higher binding affinities compared to their non-fluorinated counterparts, suggesting potential as therapeutic agents for mood disorders .

Organic Synthesis

Reagent in Chemical Reactions
this compound serves as a versatile reagent in organic synthesis. Its ability to participate in various reactions makes it useful for creating complex molecular structures.

Table 1: Reactions Involving this compound

Reaction TypeDescriptionReference
N-AlkylationUsed as a nucleophile in alkylation reactions
CycloadditionParticipates in formal [2 + 2] cycloadditions
Synthesis of Chiral AminesActs as a chiral auxiliary in asymmetric synthesis

Material Science

Fluorinated Polymers
The incorporation of trifluoromethyl groups into polymers can enhance their thermal stability and chemical resistance. This compound is being explored for its potential to modify polymer properties.

Case Study: Polymer Modification
Research has demonstrated that adding this compound to polymer matrices increases their resistance to solvents and improves thermal properties. This modification is particularly beneficial for applications requiring durable materials in harsh environments .

Agricultural Chemistry

Pesticide Development
Fluorinated compounds are known for their effectiveness in agrochemicals due to their enhanced lipophilicity and metabolic stability. This compound is being studied for its potential use in developing new pesticides.

Table 2: Potential Applications in Agriculture

Application TypeDescriptionReference
HerbicidesPotential use as a selective herbicide
InsecticidesInvestigated for efficacy against specific pests

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoro-1-M-tolyl-ethylamine hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. This interaction can modulate enzyme activity and receptor binding, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

The following analysis compares 2,2,2-Trifluoro-1-M-tolyl-ethylamine hydrochloride with key analogs based on substituent position, electronic effects, and applications.

Structural and Physicochemical Properties

Table 1: Structural and Physicochemical Comparison
Compound Name Substituent Position Molecular Formula Molecular Weight Purity Solubility
(S)-2,2,2-Trifluoro-1-p-tolyl-ethylamine HCl Methyl (para) Para C₉H₁₁ClF₃N 225.64 ≥97% Not specified
2,2,2-Trifluoro-1-o-tolyl-ethylamine HCl Methyl (ortho) Ortho C₉H₁₁ClF₃N 225.64 High purity Not specified
2,2,2-Trifluoro-1-(4-methoxyphenyl)ethylamine HCl Methoxy (para) Para C₉H₁₀NOF₃·HCl 241.63 Research grade Chloroform, methanol, DMSO
2,2,2-Trifluoro-1-(4-trifluoromethyl-phenyl)-ethylamine HCl Trifluoromethyl (para) Para C₉H₈ClF₆N 279.61 Not specified Inert atmosphere storage

Key Observations:

  • Electronic Effects: Electron-withdrawing groups (e.g., trifluoromethyl in ) increase acidity and electrophilicity, while electron-donating groups (e.g., methoxy in ) enhance resonance stability.
  • Solubility: Methoxy-substituted derivatives exhibit broader solubility in polar solvents like DMSO, advantageous for formulation .
Table 2: Application Comparison
Compound Name Key Application Industrial Use Case
(S)-2,2,2-Trifluoro-1-p-tolyl-ethylamine HCl Pharmaceutical intermediate API synthesis for chiral drugs
2,2,2-Trifluoro-1-(3-pyridyl)ethylamine HCl Ligand in catalysis Transition-metal complex synthesis
2,2,2-Trifluoro-1-(4-trifluoromethyl-phenyl)-ethylamine HCl High-potency agrochemicals Pesticide active ingredient development

Research Findings:

  • Chiral Specificity: The (S)-enantiomer of the para-tolyl derivative is prioritized in API manufacturing due to enantioselective biological activity .
  • Heteroaromatic Substitution: Pyridyl-substituted analogs (e.g., ) are leveraged in coordination chemistry for catalytic applications.
  • Trifluoromethyl Impact: The 4-trifluoromethyl-phenyl variant’s strong electron-withdrawing nature enhances binding to hydrophobic enzyme pockets, making it suitable for agrochemicals .

Biological Activity

Chemical Structure and Properties

2,2,2-Trifluoro-1-M-tolyl-ethylamine hydrochloride is characterized by its trifluoromethyl group and a tolyl moiety. These structural features contribute to its unique chemical reactivity and potential biological interactions.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions to ensure high purity and yield. The hydrochloride form is often preferred for its solubility in aqueous solutions.

The biological activity of this compound primarily involves its interaction with specific receptors and enzymes. It has been shown to modulate neurotransmitter systems, particularly those involving serotonin and norepinephrine, which are crucial in mood regulation and cognitive functions.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

  • Antidepressant Activity : Studies suggest that it may have a similar mechanism to selective serotonin reuptake inhibitors (SSRIs), enhancing serotonin availability in the synaptic cleft.
  • Neuroprotective Properties : Preliminary findings indicate potential neuroprotective effects against oxidative stress in neuronal cells.
  • Analgesic Effects : There is evidence supporting its role in pain modulation, possibly through the inhibition of certain pain pathways.

Case Study 1: Antidepressant Efficacy

In a controlled study involving animal models of depression, this compound was administered over a period of four weeks. Results demonstrated a significant reduction in depressive-like behaviors measured by the forced swim test (FST) and tail suspension test (TST). The compound exhibited an efficacy comparable to standard antidepressants such as fluoxetine.

ParameterControl GroupTreatment Groupp-value
FST Duration (seconds)120 ± 1560 ± 10<0.01
TST Duration (seconds)150 ± 2075 ± 12<0.01

Case Study 2: Neuroprotection Against Oxidative Stress

A study conducted on neuronal cell cultures exposed to oxidative stress found that treatment with the compound significantly reduced cell death compared to untreated controls. The mechanism appears to involve the upregulation of antioxidant enzymes.

TreatmentCell Viability (%)p-value
Control30 ± 5-
Compound Treatment70 ± 8<0.05

Biological Activity Comparison

Comparative studies with structurally similar compounds reveal that while many exhibit some degree of neuroactivity, this compound shows enhanced potency in both antidepressant and neuroprotective assays.

CompoundAntidepressant Efficacy (FST)Neuroprotective Effect (%)
2,2,2-Trifluoro-1-M-tolyl-ethylamineSignificantSignificant
Similar Compound AModerateMild
Similar Compound BLowModerate

Q & A

Basic Research Questions

Q. What are the critical physicochemical properties of 2,2,2-Trifluoro-1-M-tolyl-ethylamine hydrochloride, and how do they influence experimental design?

  • Key Properties :

  • Melting Point: Sublimes at 218°C (observed in thermogravimetric analysis) .
  • Solubility: Soluble in water (0.7 g/mL), ethanol, and chloroform; slightly soluble in benzene; insoluble in ether .
  • Hygroscopicity: Requires storage in a dry, tightly sealed container to prevent moisture absorption .
    • Methodological Implications :
  • Solvent selection for reactions: Ethanol or chloroform is preferred for homogeneous mixing.
  • Sublimation during purification: Use vacuum sublimation at controlled temperatures to avoid decomposition .

Q. What synthetic strategies are recommended for preparing this compound?

  • Nucleophilic Substitution : React m-toluidine derivatives with trifluoroethylating agents (e.g., 2,2,2-trifluoroethyl chloride) in anhydrous tetrahydrofuran (THF) under nitrogen. Triethylamine is often used to scavenge HCl .
  • Purification : Column chromatography on silica gel with chloroform/methanol gradients yields high-purity product (>95%) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported melting points or solubility profiles for this compound?

  • Root Causes :

  • Purity variations: Commercial samples may contain residual solvents (e.g., ethanol) that lower observed melting points .
  • Sublimation vs. Melting: Sublimation at 218°C may be misreported as melting in some studies .
    • Validation Methods :
  • Differential Scanning Calorimetry (DSC) to distinguish sublimation from melting.
  • Karl Fischer titration to quantify hygroscopic water content .

Q. What advanced spectroscopic techniques are most effective for structural elucidation of fluorinated ethylamine derivatives?

  • 19F NMR Spectroscopy : Provides direct insight into the electronic environment of the trifluoromethyl group. Chemical shifts typically range between -60 to -70 ppm for CF₃ groups .
  • X-ray Crystallography : Resolves steric effects of the m-tolyl group and confirms hydrogen bonding between the amine and chloride .

Q. How does the trifluoromethyl group’s electron-withdrawing nature impact reactivity in nucleophilic substitution reactions?

  • Mechanistic Insight : The CF₃ group reduces electron density at the adjacent carbon, enhancing susceptibility to nucleophilic attack. This is critical in designing SN2 reactions with amines or thiols .
  • Case Study : In phosphazene synthesis, fluorinated ethylamines exhibit faster reaction kinetics compared to non-fluorinated analogs due to increased electrophilicity .

Methodological Challenges and Solutions

Q. What precautions are necessary when handling hygroscopic fluorinated amine hydrochlorides?

  • Storage : Use desiccators with silica gel or molecular sieves.
  • Weighing : Perform in a glovebox under inert atmosphere to prevent moisture uptake .

Q. How can computational chemistry aid in predicting the stability of fluorinated amine salts?

  • DFT Calculations : Model hydrogen-bonding networks between the amine and chloride to predict crystalline stability.
  • Solubility Prediction : COSMO-RS simulations correlate with experimental solubility in polar aprotic solvents .

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